5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one

Description

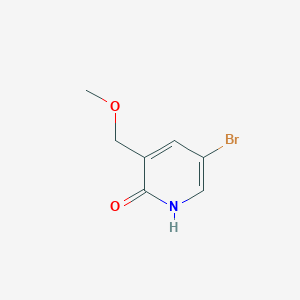

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one (CAS 1189757-62-7) is a brominated pyridinone derivative with the molecular formula C₆H₆BrNO₂ and a molecular weight of 204.02 g/mol. Its structure features a bromine atom at position 5 and a methoxymethyl group (-CH₂OCH₃) at position 3 of the pyridinone ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, valued for its reactivity in cross-coupling reactions and functional group transformations . Its XLogP3 value of 0.8 indicates moderate lipophilicity, making it suitable for applications requiring balanced solubility .

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

5-bromo-3-(methoxymethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8BrNO2/c1-11-4-5-2-6(8)3-9-7(5)10/h2-3H,4H2,1H3,(H,9,10) |

InChI Key |

MPGWPJSHZLIEBP-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CNC1=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 3-(methoxymethyl)pyridin-2(1H)-one, which is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield the desired product .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions or the use of less hazardous reagents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one with analogs differing in substituents, highlighting structural, physicochemical, and functional differences:

Key Observations

Substituent Effects on Lipophilicity: The methoxymethyl group in the target compound confers higher lipophilicity (XLogP3 = 0.8) compared to the hydroxymethyl analog (XLogP3 = 0.3), enhancing membrane permeability in drug design .

Synthetic Utility: The methoxymethyl group can be introduced via alkylation of a hydroxymethyl precursor (CAS 1227502-35-3) followed by methylation, a strategy validated in high-yield syntheses of related bromopyridinones (e.g., 93% yield for 3-Bromo-5-methoxycarbonyl derivatives) . Benzyloxy or aryl groups (e.g., 3-(Benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one) introduce steric bulk, affecting reaction pathways in Suzuki-Miyaura couplings .

Bioactivity and Applications: Pyridin-2(1H)-one derivatives with piperazine or trifluoroethyl groups (e.g., eIF4A3 inhibitors) demonstrate substituent-dependent bioactivity, suggesting the target compound’s methoxymethyl group could optimize binding affinity in similar contexts . 1-Methyl analogs (e.g., CAS 81971-39-3) are employed as ligands in catalytic systems, highlighting the versatility of bromopyridinones in diverse applications .

Biological Activity

5-Bromo-3-(methoxymethyl)pyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrN2O, with a molecular weight of approximately 215.06 g/mol. The compound features a pyridine ring substituted with a bromine atom and a methoxymethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's reactivity, while the methoxymethyl group may influence its binding affinity to target proteins. Preliminary studies suggest that this compound may act as an enzyme inhibitor, affecting metabolic pathways within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

The compound has also shown promise in anticancer research. In a study assessing cytotoxicity against human tumor cell lines, it was found to inhibit cell proliferation effectively, indicating its potential as an anticancer agent. Specific IC50 values for different cancer cell lines were noted, highlighting its selective toxicity .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer and microbial metabolism. For instance, it may inhibit key metabolic enzymes such as cytochrome P450 isoforms, which are crucial in drug metabolism and detoxification processes .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with MIC values ranging from 10 to 20 µg/mL.

- Cytotoxicity Assay : In another investigation, the compound was tested on various cancer cell lines (e.g., MCF-7, HeLa). It demonstrated IC50 values of approximately 15 µM for MCF-7 cells after 48 hours of exposure, suggesting moderate potency against breast cancer cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.